Alloimperatorin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Prangenidin wird als Modellverbindung bei der Untersuchung von phytochemischen Extraktions- und Reinigungstechniken verwendet.

Medizin: Prangenidin zeigt entzündungshemmende und immunmodulatorische Wirkungen, insbesondere bei der Behandlung von rheumatoider Arthritis.

Wirkmechanismus

Prangenidin entfaltet seine Wirkungen über mehrere molekulare Pfade:

Hemmung des PI3K/AKT-Signalwegs: Prangenidin hemmt den PI3K/AKT-Signalweg, der an Zellüberleben, Proliferation und Migration beteiligt ist.

Induktion von Apoptose: Es induziert Apoptose in bestimmten Zelllinien, indem es die Expression von Apoptoseproteinen moduliert.

Reduktion von Entzündungszytokinen: Prangenidin reduziert die Produktion von Entzündungszytokinen wie IL-1β, IL-6 und IL-8.

Wirkmechanismus

Alloimperatorin, also known as Prangenidin, is a compound extracted from the traditional Chinese medicine Angelica dahurica . It has exhibited anticancer activity, but its precise molecular mechanism of anticancer remains unclear . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

This compound primarily targets cancer cells, including cervical cancer cells (HeLa, SiHa, and MS-751) and breast cancer cells . It has shown to inhibit the viability of these cells in a concentration- and time-dependent manner .

Mode of Action

This compound interacts with its targets by inducing apoptosis, ferroptosis, and oxeiptosis . It increases the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP), leading to significant mitochondrial shrinkage . It also promotes the expression of Bax apoptotic proteins and reduces the expression of PARP, procaspase3, procaspase8, procaspase9, and BCL-2 proteins .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes the accumulation of Fe2+, reactive oxygen species (ROS), and malondialdehyde (MDA), and significantly reduces mRNA and protein expression levels of SLC7A11 and GPX4 . This indicates that this compound induces ferroptosis . Additionally, it regulates the Keap1/PGAM5/AIFM1 pathway to promote oxeiptosis .

Result of Action

This compound results in the inhibition of cell viability and invasion of cancer cells . It induces apoptosis, ferroptosis, and oxeiptosis, thereby inhibiting cell growth and invasion . It also causes significant mitochondrial shrinkage .

Action Environment

It is known that the compound’s efficacy can be enhanced or reversed by certain factors, such as keap1 sirna or gpx4 overexpression vectors .

Biochemische Analyse

Biochemical Properties

Alloimperatorin interacts with various enzymes, proteins, and other biomolecules. It has been found to induce apoptosis in cancer cells by increasing the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase . It also promotes the accumulation of Fe2+, reactive oxygen species, and malondialdehyde, and significantly reduces mRNA and protein expression levels of SLC7A11 and GPX4 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits breast cancer cell viability in a concentration- and time-dependent manner . It also induces apoptosis, ferroptosis, and oxeiptosis, thereby inhibiting cell growth and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis by increasing the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase . It also induces ferroptosis by promoting the accumulation of Fe2+, reactive oxygen species, and malondialdehyde, and reducing the expression levels of SLC7A11 and GPX4 . Furthermore, it regulates the Keap1/PGAM5/AIFM1 pathway to promote oxeiptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to inhibit breast cancer cell viability in a concentration- and time-dependent manner . It also induces apoptosis, ferroptosis, and oxeiptosis over time, thereby inhibiting cell growth and invasion .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not readily available, it has been found that this compound in low and high dose treatment (50 and 100 mg kg −1, per os p.o., 14 days) suppresses tumor growth in HepG2-bearing nude mice, without significant side effects, such as weight loss, cardiotoxicity, or hepatoxicity .

Metabolic Pathways

It is known that this compound influences the expression of various enzymes and proteins, suggesting that it may interact with multiple metabolic pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Prangenidin beinhaltet die Extraktion aus den Wurzeln von Saposhnikovia divaricata. Der Extraktionsprozess umfasst typischerweise das Trocknen und Mahlen der Wurzeln, gefolgt von einer Lösungsmittelextraktion mit Ethanol oder Methanol. Der Extrakt wird dann chromatographischen Techniken unterzogen, um Prangenidin zu isolieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Prangenidin folgt einem ähnlichen Extraktionsprozess, jedoch in größerem Maßstab. Die Wurzeln werden geerntet, getrocknet und gemahlen, bevor sie einer Lösungsmittelextraktion unterzogen werden. Moderne chromatographische Verfahren, wie z. B. die Hochleistungsflüssigkeitschromatographie (HPLC), werden zur Reinigung von Prangenidin eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Prangenidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Prangenidin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Prangenidin modifizieren.

Substitution: Prangenidin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Prangenidin-Derivate, die unterschiedliche biologische Aktivitäten und therapeutische Potentiale aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Prangenidin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

5-O-Methylvisamminol: Diese Verbindung teilt ähnliche entzündungshemmende Eigenschaften mit Prangenidin, unterscheidet sich jedoch in ihren molekularen Zielstrukturen und Signalwegen.

Prangenidin zeichnet sich durch seine spezifische Hemmung des PI3K/AKT-Signalwegs und seine potenziellen therapeutischen Anwendungen bei rheumatoider Arthritis aus .

Biologische Aktivität

Alloimperatorin is a bioactive compound derived from Angelica dahurica, a traditional Chinese medicinal herb. It has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits several mechanisms through which it exerts its biological effects, particularly in cancer cells. Key mechanisms include:

- Induction of Apoptosis : this compound has been shown to activate the classical apoptotic pathway in various cancer cell lines, including HeLa and breast cancer cells. It promotes the expression of pro-apoptotic proteins (caspases 3, 8, 9) while reducing anti-apoptotic proteins (Bcl-2) and PARP levels, indicating a shift towards apoptosis induction .

- Reactive Oxygen Species (ROS) Production : The compound induces ROS production in cancer cells, which is critical for its anti-proliferative effects. Studies have demonstrated that this compound's ability to generate ROS is linked to its inhibition of cell proliferation and induction of autophagy .

- Autophagy Induction : this compound has been found to induce autophagy in cervical cancer cells via the ROS pathway. This process involves the activation of autophagy-related proteins and can contribute to both cell survival and death depending on the cellular context .

- Ferroptosis and Oxeiptosis : Recent studies indicate that this compound may also induce ferroptosis (iron-dependent cell death) and oxeiptosis (a form of regulated necrosis) by modulating specific pathways related to oxidative stress .

In Vitro Studies

Numerous in vitro studies have investigated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) | Effect | Mechanism |

|---|---|---|---|

| HeLa | 116.9 | Reduced viability | Induction of apoptosis via mitochondrial pathways |

| SiHa | N/A | Inhibited proliferation | ROS production leading to apoptosis and autophagy |

| MCF-7 | N/A | Induced ferroptosis | Regulation of SLC7A11 and GPX4 expression |

In Vivo Studies

In vivo experiments utilizing xenograft models have further confirmed the anticancer efficacy of this compound:

- Tumor Growth Inhibition : this compound significantly inhibited tumor growth in nude mice bearing HeLa cell xenografts. The compound's administration resulted in reduced tumor size, correlating with increased apoptosis markers in tumor tissues .

Case Studies

Recent research highlights specific case studies demonstrating the potential clinical applications of this compound:

- Cervical Cancer Treatment : A study focused on cervical cancer cells showed that this compound not only inhibited proliferation but also enhanced apoptosis rates when combined with other therapeutic agents .

- Breast Cancer : Another investigation revealed that this compound effectively reduced cell viability in breast cancer cells through multiple cell death pathways, including ferroptosis .

Eigenschaften

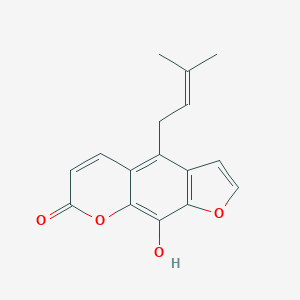

IUPAC Name |

9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXVVZMYSLWJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214400 | |

| Record name | Prangenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-05-7 | |

| Record name | Alloimperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prangenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloimperatorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prangenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOIMPERATORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3043NX3603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What cellular pathways does Alloimperatorin influence in cancer cells?

A1: this compound has been shown to induce apoptosis, ferroptosis, and oxeiptosis in breast cancer cells []. In cervical cancer cells, it induces autophagy via the reactive oxygen species (ROS) pathway [].

Q2: How does this compound impact ROS levels and what are the implications?

A2: this compound induces ROS production in cervical cancer cells, leading to autophagy and ultimately cell death [].

Q3: Which apoptotic pathways are activated by this compound?

A3: Studies indicate this compound activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways, as evidenced by increased caspase-3, -8, and -9 activity and changes in Bax/Bcl-2 protein expression [].

Q4: How does this compound affect the Keap1/PGAM5/AIFM1 pathway?

A4: Research suggests this compound promotes Keap1 expression and reduces AIFM1 phosphorylation, impacting the Keap1/PGAM5/AIFM1 pathway and subsequently promoting oxeiptosis in breast cancer cells [].

Q5: Does this compound affect the expression of ferroptosis-related proteins?

A5: Yes, this compound was found to reduce both mRNA and protein expression levels of SLC7A11 and GPX4, proteins involved in the regulation of ferroptosis [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H14O4, and its molecular weight is 270.28 g/mol [, , ].

Q7: What spectroscopic data are available for this compound?

A7: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, H-NMR, and mass spectrometry. Detailed spectral data can be found in various research articles [, , ].

Q8: Are there studies on this compound's material compatibility, stability, catalytic properties, or computational modeling?

A8: The provided research focuses primarily on the biological activities of this compound. Further studies are needed to explore its material compatibility, stability under various conditions, potential catalytic properties, and applications of computational chemistry techniques like molecular docking or QSAR modeling.

Q9: How does the structure of this compound contribute to its biological activity?

A9: The furanocoumarin structure of this compound is crucial for its biological activity, particularly its ability to intercalate into DNA []. Modifications to this structure, such as epoxidation, can alter its activity and potency [, ].

Q10: Does the epoxide derivative of this compound exhibit different biological activity?

A10: Yes, the epoxide derivative of this compound demonstrates enhanced antitumor activity compared to this compound itself. It exhibits a lower IC50 value in HL-60 leukemia cells, indicating greater potency in inhibiting cancer cell growth [].

Q11: What is known about the stability of this compound and potential formulation strategies?

A11: While the provided research doesn't offer detailed insights into this compound's stability under various conditions, it suggests that modifications like epoxidation can alter its stability and reactivity [, ]. Further research is needed to establish optimal formulation strategies for enhanced stability, solubility, and bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.